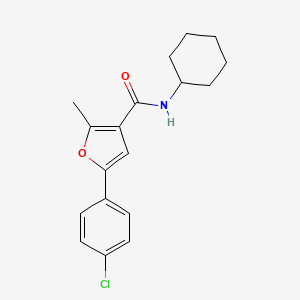

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide” is a complex organic molecule. It is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds are known for their wide range of biological activities, including antiviral properties .

Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid . The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to yield the final product .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Crystal Structure Analysis

Studies have detailed the hydrogen bonding and crystal structures of compounds closely related to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide. For instance, the crystal structures of anticonvulsant enaminones, which share similar structural motifs, have been analyzed to understand their conformation and intermolecular interactions. These analyses reveal the significance of hydrogen bonding in stabilizing the molecular structures and potentially influencing their biological activities (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity

Several compounds with structural similarities to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide have been evaluated for their anticonvulsant activity. The study of various enaminones and their derivatives has contributed to understanding the structure-activity relationship critical for designing potent anticonvulsant agents. These findings underscore the therapeutic potential of such compounds in treating seizure disorders (Scott et al., 1993).

Synthesis and Biological Evaluation

The synthesis of novel compounds and their derivatives is a key area of research, aiming to discover new therapeutic agents with improved efficacy and safety profiles. Studies have synthesized various derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds as leads for developing new antimicrobial agents. For example, the synthesis and evaluation of tetrahydropyrimidine-thiones and their thiazolo[3,2-a]pyrimidine derivatives have shown promising biological activities, suggesting their potential in pharmaceutical applications (Akbari et al., 2008).

Docking Studies and COX-2 Inhibition

Docking studies have been conducted to understand the molecular interactions between compounds structurally related to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide and biological targets such as cyclooxygenase-2 (COX-2) enzyme. These studies aim to elucidate the binding orientations and affinities of compounds, facilitating the design of potent COX-2 inhibitors with potential anti-inflammatory and anticancer properties (Al-Hourani et al., 2015).

Safety and Hazards

Direcciones Futuras

The future directions for research on “5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide” and similar compounds could involve further exploration of their biological activities, particularly their antiviral and anticancer properties. There may also be potential for these compounds in the development of new materials involving 1,3,4-thiadiazole systems .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h7-11,15H,2-6H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQWQZOGPZHFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)

![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)